[3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl](3,4-dimethoxyphenyl)methanone
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Overview
Description
- The compound you’ve mentioned is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
- The core structure consists of a thieno[2,3-b]pyridine ring fused with a phenyl ring.
- There’s an amino group (NH₂) at position 3 of the thieno[2,3-b]pyridine ring.
- A fluorophenyl group (C₆H₄F) is attached to position 4 of the thieno[2,3-b]pyridine ring.
- The phenylthienopyridine ring system is further substituted with a (3,4-dimethoxyphenyl)methanone group.
- This compound’s unique structure suggests potential interesting properties and applications.
Preparation Methods
- The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling, which allows the formation of carbon–carbon bonds.
- Key steps include:
- Preparation of boron reagents (organoboron compounds) for the coupling reaction .
- The actual coupling reaction between the boron reagent and an aryl halide (such as the fluorophenyl halide in this case).
- Industrial production methods may vary, but the Suzuki–Miyaura coupling is widely used.
Chemical Reactions Analysis
- This compound can undergo various reactions:
Oxidation: It can be oxidized under appropriate conditions.
Reduction: Reduction of specific functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
- Common reagents include palladium catalysts, bases, and halogens.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
- In chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
- In biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
- In medicine: Exploring its pharmacological properties (e.g., anticancer potential, anti-inflammatory effects).
- In industry: Developing new materials or catalysts based on its structure.
Comparison with Similar Compounds
- Similar compounds may include other thienopyridines, phenylthienopyridines, or related heterocycles.
- Highlighting its uniqueness:
- The combination of amino, fluorophenyl, and methanone groups in this compound sets it apart.
- Its potential applications and reactivity distinguish it from other compounds.
Properties
Molecular Formula |
C28H21FN2O3S |
---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
[3-amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-yl]-(3,4-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C28H21FN2O3S/c1-33-22-13-10-18(14-23(22)34-2)26(32)27-25(30)24-20(16-8-11-19(29)12-9-16)15-21(31-28(24)35-27)17-6-4-3-5-7-17/h3-15H,30H2,1-2H3 |
InChI Key |
WYWGENGPOOHIKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=C(S2)N=C(C=C3C4=CC=C(C=C4)F)C5=CC=CC=C5)N)OC |
Origin of Product |
United States |
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